5-Bromo-2-(piperazin-1-yl)pyridin-3-amine
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Overview
Description
5-Bromo-2-(piperazin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C9H13BrN4 It is a derivative of pyridine and piperazine, featuring a bromine atom at the 5-position of the pyridine ring and a piperazine moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperazin-1-yl)pyridin-3-amine typically involves the following steps:
Piperazine Substitution: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 5-bromo-2-chloropyridine with piperazine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-2-(piperazin-1-yl)pyridin-3-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: It can undergo coupling reactions with various aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different nitrogen-containing derivatives.
Scientific Research Applications
5-Bromo-2-(piperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The piperazine moiety can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
5-(piperazin-1-yl)pyridin-2-amine: Lacks the bromine atom, affecting its reactivity and biological activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
5-Bromo-2-(piperazin-1-yl)pyridin-3-amine is unique due to the presence of both a bromine atom and a piperazine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13BrN4 |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
5-bromo-2-piperazin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN4/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4,11H2 |
InChI Key |
MAFRXAXXRSMUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)Br)N |
Origin of Product |
United States |
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